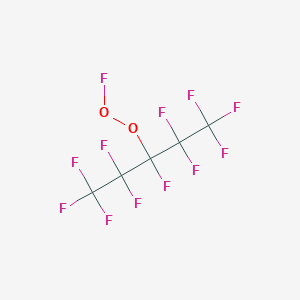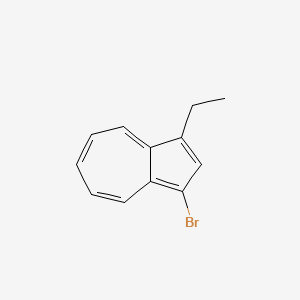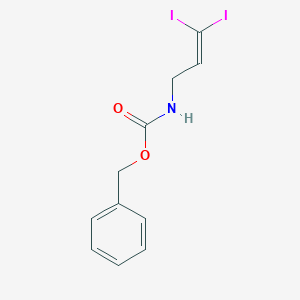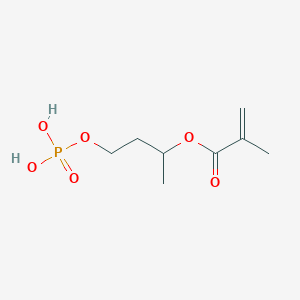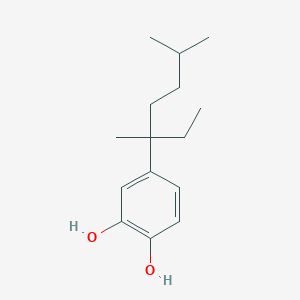![molecular formula C30H18 B14226977 1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene CAS No. 543688-89-7](/img/structure/B14226977.png)
1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(phenylethynyl)benzene is an organic compound characterized by a benzene ring substituted with three phenylethynyl groups at the 1, 2, and 3 positions. This compound is part of a broader class of tris(phenylethynyl)benzenes, which are known for their rigid organic frameworks and efficient π-delocalization. These properties make them valuable in various fields of chemistry and materials science .
Preparation Methods
The synthesis of 1,2,3-tris(phenylethynyl)benzene typically involves the Sonogashira-Hagihara coupling reaction. This method employs a palladium catalyst and a copper co-catalyst to couple phenylacetylene with a tribromobenzene precursor. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Synthetic Route:
Starting Materials: 1,2,3-tribromobenzene and phenylacetylene.
Catalysts: Palladium(II) chloride (PdCl2) and copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 65°C) for several hours.
Industrial Production: While the Sonogashira-Hagihara coupling is effective for laboratory-scale synthesis, industrial production may involve modifications to improve yield and scalability. This could include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts .
Chemical Reactions Analysis
1,2,3-Tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the phenylethynyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of 1,2,3-tris(phenylethynyl)benzene can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This process converts the triple bonds into single bonds, yielding a saturated hydrocarbon.
Substitution: The phenylethynyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
1,2,3-Tris(phenylethynyl)benzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including light-emitting diodes (LEDs) and nonlinear optical materials.
Biology: In biological research, derivatives of 1,2,3-tris(phenylethynyl)benzene are explored for their potential as bioactive molecules. These derivatives can interact with biological targets, such as enzymes or receptors, leading to new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in drug delivery systems and as imaging agents. Their ability to form stable complexes with metals makes them suitable for diagnostic applications, such as magnetic resonance imaging (MRI) contrast agents.
Industry: In the industrial sector, 1,2,3-tris(phenylethynyl)benzene is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,2,3-tris(phenylethynyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the phenylethynyl groups, which can participate in various types of chemical transformations. These groups can undergo nucleophilic or electrophilic attacks, leading to the formation of new bonds and functional groups .
In biological systems, derivatives of 1,2,3-tris(phenylethynyl)benzene may interact with molecular targets such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: This compound has phenylethynyl groups at the 1, 3, and 5 positions. It is used in similar applications, including the synthesis of advanced materials and coordination polymers.
1,2,4-Tris(phenylethynyl)benzene: With phenylethynyl groups at the 1, 2, and 4 positions, this compound exhibits different reactivity and properties compared to 1,2,3-tris(phenylethynyl)benzene.
The arrangement of the phenylethynyl groups affects the compound’s electronic properties and interactions with other molecules, making it a valuable building block in various fields of research .
Properties
CAS No. |
543688-89-7 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,2,3-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H18/c1-4-11-25(12-5-1)19-22-28-17-10-18-29(23-20-26-13-6-2-7-14-26)30(28)24-21-27-15-8-3-9-16-27/h1-18H |
InChI Key |
CPYYVSIZFOBBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=CC=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


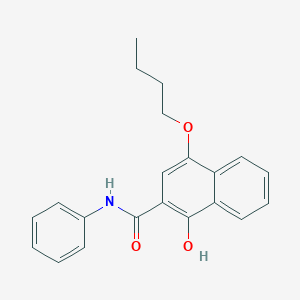
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
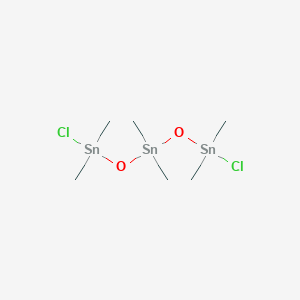
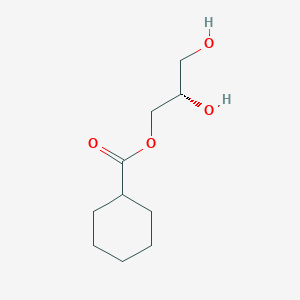

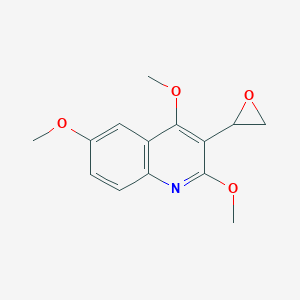
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)

